molecular formula C15H9Cl2NO3 B3034922 2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 251310-34-6

2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3034922
CAS No.: 251310-34-6
M. Wt: 322.1 g/mol
InChI Key: WEUQHXWTJZCVPQ-UHFFFAOYSA-N
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Description

2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 3,5-dichlorobenzyl alcohol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-[(3,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:

    2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxyacetic acid: Another compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.

    3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl moiety but has different applications and reactivity.

    Omeprazole: Contains a methoxy group and a substituted phenyl ring, but is used primarily as a proton pump inhibitor in medicine.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-10-5-9(6-11(17)7-10)8-21-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUQHXWTJZCVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191528
Record name 2-[(3,5-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251310-34-6
Record name 2-[(3,5-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251310-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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